molecular formula C5H5IN2O B6616140 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one CAS No. 1355213-14-7

1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one

Cat. No. B6616140
CAS RN: 1355213-14-7
M. Wt: 236.01 g/mol
InChI Key: BDNXIHNCZIBXOY-UHFFFAOYSA-N
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Description

1-(4-Iodo-1H-pyrazol-3-yl)ethan-1-one, also known as pyrazole, is a heterocyclic compound that is widely used as a reagent in organic synthesis. Pyrazole is a five-membered ring consisting of four carbon atoms and one nitrogen atom. It is a versatile building block for the synthesis of a variety of organic compounds, including amines, imines, amides, and nitriles. Pyrazole has a wide range of applications in the pharmaceutical industry, including the synthesis of drugs and other biologically active compounds.

Scientific Research Applications

Pyrazole has many applications in scientific research. It is used as a reagent in organic synthesis to prepare a variety of compounds, including amines, imines, amides, and nitriles. Pyrazole is also used as a ligand in coordination chemistry, and as a building block in the synthesis of drugs and other biologically active compounds. Additionally, 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one can be used as a catalyst in organic reactions, and as a substrate in enzymatic reactions.

Mechanism of Action

The mechanism of action of 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one is not fully understood. However, it is believed to be related to its ability to form hydrogen bonds with other molecules. Pyrazole can form hydrogen bonds with both carbon and nitrogen atoms, allowing it to interact with a variety of molecules. Additionally, this compound can form pi-pi interactions with other molecules, which can affect the reactivity of the molecules.
Biochemical and Physiological Effects
Pyrazole is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Additionally, this compound has been shown to inhibit the activity of certain ion channels, such as the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses.

Advantages and Limitations for Lab Experiments

Pyrazole is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and can be used in a variety of reactions. Additionally, 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one is relatively stable and can be stored for long periods of time. However, this compound can be toxic and should be handled with caution. Additionally, it is not soluble in water and must be used in an organic solvent.

Future Directions

Pyrazole has many potential applications in the pharmaceutical industry, including the synthesis of drugs and other biologically active compounds. Additionally, 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one could be used as a scaffold for the synthesis of new compounds, such as peptides and carbohydrates. Additionally, this compound could be used as a ligand in coordination chemistry, and as a catalyst in organic reactions. Finally, this compound could be used as a substrate in enzymatic reactions, and as a tool for studying the structure and function of proteins.

Synthesis Methods

Pyrazole can be synthesized through a variety of methods, including the reaction of aldehydes with hydrazine, the reaction of acyl chlorides with hydrazine, and the reaction of nitriles with hydrazine. The most common method of synthesis is the reaction of an aldehyde with hydrazine, which yields the 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one ring. This reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a series of intermediate steps. The reaction of acyl chlorides with hydrazine yields a this compound ring as well, but requires a stronger base, such as potassium hydroxide.

properties

IUPAC Name

1-(4-iodo-1H-pyrazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-3(9)5-4(6)2-7-8-5/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNXIHNCZIBXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NN1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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